3,4-dihydroisoquinolin-2(1H)-yl(4-nitrophenyl)methanone
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Overview
Description
2-(4-Nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound features a tetrahydroisoquinoline core with a 4-nitrobenzoyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{1,2,3,4-tetrahydroisoquinoline} + \text{4-nitrobenzoyl chloride} \rightarrow \text{2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Types of Reactions:
Reduction: The nitro group in 2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, making the aromatic ring more susceptible to nucleophilic attack.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, methoxide ions, or amines under basic conditions.
Major Products:
Reduction: 2-(4-aminobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmacologically active molecules. Its derivatives may exhibit activity against various biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or a precursor in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline largely depends on its chemical structure and the specific biological target it interacts with. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The tetrahydroisoquinoline core can interact with various receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
2-(4-Nitrobenzoyl)hydrazinecarbodithioic acid: This compound also contains a 4-nitrobenzoyl group and exhibits similar reactivity patterns.
4-Nitrobenzoyl chloride: A precursor in the synthesis of 2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
2-Nitrobenzoic acid: Another nitro-substituted aromatic compound with different applications.
Uniqueness: 2-(4-Nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the tetrahydroisoquinoline core and the 4-nitrobenzoyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H14N2O3/c19-16(13-5-7-15(8-6-13)18(20)21)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2 |
InChI Key |
JPKTUUVDKYVFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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